![molecular formula C24H17ClFN5O3 B2564162 N-(2-chloro-4-fluorophenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide CAS No. 1189493-68-2](/img/structure/B2564162.png)
N-(2-chloro-4-fluorophenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-fluorophenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a useful research compound. Its molecular formula is C24H17ClFN5O3 and its molecular weight is 477.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-chloro-4-fluorophenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a triazole ring fused with a quinoxaline moiety. Its molecular formula is C20H18ClFN3O2 with a molecular weight of approximately 393.83 g/mol. The presence of halogen and phenoxy groups suggests potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C20H18ClFN3O2 |
Molecular Weight | 393.83 g/mol |
IUPAC Name | This compound |
Appearance | Solid |
Storage Temperature | 4 °C |
Antimicrobial Activity
Research indicates that compounds containing triazole and quinoxaline structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole showed varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the phenoxy group may enhance the lipophilicity of the compound, facilitating membrane penetration and increasing antimicrobial efficacy.
Anticancer Properties
The compound's structure suggests potential anticancer activity. Compounds with similar structural motifs have been reported to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that triazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival .
- Targeting Specific Kinases : Some quinoxaline derivatives have been identified as inhibitors of specific kinases involved in cancer progression .
Case Studies
- Triazole Derivatives : A series of triazole-based compounds were synthesized and evaluated for their anticancer activity against various cell lines. The most active compounds exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .
- Quinoxaline Analogues : Research on quinoxaline derivatives has shown promising results in preclinical models for their ability to inhibit tumor growth in xenograft models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in nucleotide synthesis or DNA repair mechanisms.
- Receptor Modulation : It may interact with cellular receptors influencing pathways related to apoptosis and cell cycle regulation.
Table 2: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds with similar structural features exhibit notable anticancer properties. For instance, derivatives of quinoxaline have shown effectiveness against various cancer cell lines. A study evaluating methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines HCT-116 and MCF-7 . The presence of the triazole moiety in N-(2-chloro-4-fluorophenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide may enhance its anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
Antitubercular Activity
Similar compounds have been evaluated for their antitubercular activity. For example, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and tested against Mycobacterium tuberculosis, showing promising results with MIC values as low as 4 μg/mL . This suggests that this compound could be a candidate for further development as an antitubercular agent.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the phenoxy or triazole groups can lead to variations in potency and selectivity against target pathogens or cancer cells. For instance:
Modification | Effect on Activity |
---|---|
Substitution on phenyl group | Increased anticancer potency |
Variation in halogen atoms | Altered pharmacokinetics |
Changes in acetamide group | Enhanced selectivity |
Pharmaceutical Development
Given its promising biological activities, this compound could serve as a lead for the development of new pharmaceuticals targeting cancer or infectious diseases like tuberculosis. Further studies are necessary to evaluate its pharmacokinetics and toxicity profiles.
Research Tool
This compound can also be utilized as a research tool to study mechanisms of action related to its anticancer or antimicrobial effects.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN5O3/c1-14-6-2-5-9-20(14)34-23-22-29-30(13-21(32)27-17-11-10-15(26)12-16(17)25)24(33)31(22)19-8-4-3-7-18(19)28-23/h2-12H,13H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQYBYUAJGINIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.